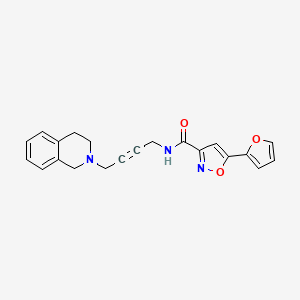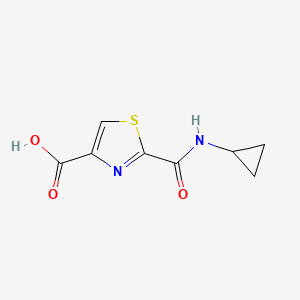
2-(Cyclopropylcarbamoyl)-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms. Carboxylic acids are organic compounds that contain a carboxyl functional group (-COOH). The cyclopropylcarbamoyl group could be a derivative of carbamic acid attached to a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex, with the thiazole ring, the carboxyl group, and the cyclopropylcarbamoyl group all contributing to its structure . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
As with the synthesis, the chemical reactions of such a compound would likely be complex and would depend on the specific structure of the molecule. The presence of the carboxyl group could make the compound acidic, and it might undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
One prominent area of application for 2-(Cyclopropylcarbamoyl)-1,3-thiazole-4-carboxylic acid is in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid involves the creation of new heterocyclic derivatives that exhibit potential biological activities (Sharba, Al-Bayati, Rezki, & Aouad, 2005). Similarly, the efficient preparation of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives without using any catalysts highlights a straightforward method for obtaining heterocyclic compounds that could have wide-ranging applications (Gao et al., 2013).
Biological Activities
Research has also focused on evaluating the biological activities of derivatives of this compound. Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and systematically assessed for their fungicidal and antivirus activities. Preliminary results indicated that some of these compounds exhibited significant activity against various fungi and the Tobacco Mosaic Virus (TMV), suggesting their potential as bioactive agents for controlling fungi and viruses (Li et al., 2015).
Catalytic Applications
The compound and its derivatives have been explored for their catalytic applications in organic synthesis, demonstrating the versatility of this compound in facilitating chemical transformations. For example, the use of novel, biological-based nano organo solid acids with urea moiety for catalyzing the synthesis of various heterocyclic compounds under mild and green conditions showcases an innovative approach to sustainable chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Structural Analysis
Structural analysis of related compounds, such as the crystal structure of febuxostat–acetic acid, provides insights into the molecular arrangement and potential interactions that could influence the compound's reactivity and biological activity. Such studies contribute to a deeper understanding of the compound's properties and applications (Wu, Hu, Gu, & Tang, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(cyclopropylcarbamoyl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c11-6(9-4-1-2-4)7-10-5(3-14-7)8(12)13/h3-4H,1-2H2,(H,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXLEUFAJSBJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
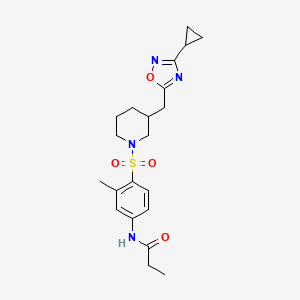
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2615056.png)
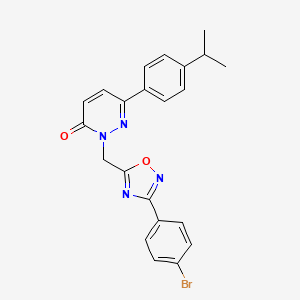


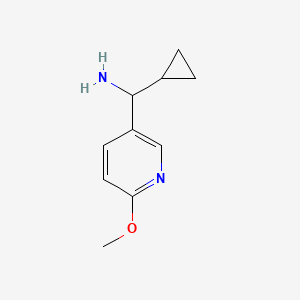
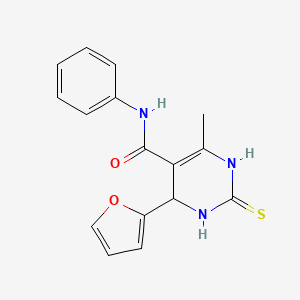
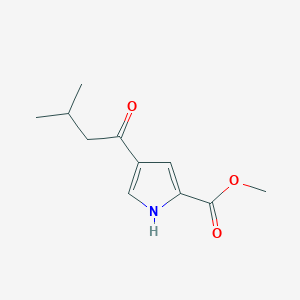
![7-(3-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2615066.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2615073.png)

![N-{4-[5-(2-furyl)-1-(2-methylpropanoyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2615075.png)
